![molecular formula C12H9ClN2O2S B5559691 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-74-3](/img/structure/B5559691.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide and its analogs typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, showcasing the methodology that might be similar to the synthesis of our compound of interest (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide has been elucidated using techniques such as X-ray diffraction. These studies reveal details about their crystal structure, molecular geometry, and intramolecular interactions. For example, the crystal structure of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide provides insights into the stabilization by extensive intramolecular hydrogen bonds (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Innovative synthetic approaches have been developed to create compounds with the 1,4-benzothiazin-2-one moiety, which are of interest due to their potential biological activities, chemosensory applications, and fluorescent properties. These compounds are synthesized via reactions involving furan-2,3-diones or acylpyruvic acids, leading to enaminones fused with the benzothiazinone structure, alongside pharmaceutically significant 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones (Stepanova, Dmitriev, & Maslivets, 2020).
Reactivity and Derivative Formation : A study describes the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a coupling process, leading to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating its reactive nature and versatility in forming derivatives with potential applications in materials science and possibly in pharmacological research (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : The antimicrobial properties of certain derivatives synthesized from the Gewald reaction have been explored. This includes the creation of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were then tested for their antimicrobial efficacy, showing potential in addressing microbial resistance (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Pro-apoptotic Activity : A study focused on the synthesis of indapamide derivatives highlighted one compound, 4-Chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating significant proapoptotic activity against melanoma cell lines. This compound, along with others in the study, was evaluated for its anticancer activity and potential as carbonic anhydrase inhibitors, showing promise in oncological research (Yılmaz et al., 2015).
Materials Science and Environmental Applications
Polymer Synthesis : Research into the synthesis of polyamideimide from rosin suggests the versatility of compounds similar to N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide in creating new materials. This involves direct reactions between amino groups and carboxylic groups, leading to innovative polymers with potential applications in various industries (Ray, Kundu, Ghosh, & Maiti, 1985).
Environmental Remediation : The development of polyimide-based carbon nanofibers highlights the application of similar compounds in environmental remediation. These materials demonstrate efficient adsorption properties for removing pollutants like chlorophenols, dyes, and antibiotics from water, showing the potential of furamide derivatives in addressing environmental challenges (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPVIICILSBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352425 |
Source
|
Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
CAS RN |
82366-74-3 |
Source
|
Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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